molecular formula C19H22ClNO3 B2372644 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide CAS No. 1286725-32-3

2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide

Cat. No.: B2372644
CAS No.: 1286725-32-3
M. Wt: 347.84
InChI Key: IWDNYUFPWASMHD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a chlorophenoxy moiety, a structural feature found in various compounds with known biological activity. For instance, phenoxyacetic acid derivatives are extensively studied and used as systematic herbicides . The presence of the acetamide group linked to a complex hydroxyalkylphenyl chain suggests potential for interaction with biological targets, making it a candidate for the development of new enzyme inhibitors or receptor ligands. Researchers may investigate this compound as a precursor or analog in medicinal chemistry projects, particularly for its potential application in studying metabolic pathways or signal transduction processes. The chlorophenoxy group is a common pharmacophore in agrochemicals, indicating possible utility in the research and development of new plant protection agents . This product is intended for laboratory research and analysis. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-24-17-9-7-16(20)8-10-17/h2-10,23H,11-14H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDNYUFPWASMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)COC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 2-(4-Chlorophenoxy)Acetic Acid

This fragment is synthesized via nucleophilic aromatic substitution:

Step 1:
4-Chlorophenol reacts with ethyl bromoacetate in alkaline conditions (K₂CO₃/DMF, 80°C, 6 h) to yield ethyl 2-(4-chlorophenoxy)acetate.

Step 2:
Basic hydrolysis (NaOH/EtOH, reflux, 3 h) produces 2-(4-chlorophenoxy)acetic acid with >90% yield.

Preparation of 2-Hydroxy-2-Methyl-4-Phenylbutylamine

This chiral amine is constructed through a four-step sequence:

Step 1: Ketone Formation
Benzylacetone (4-phenyl-2-butanone) undergoes Grignard addition with methylmagnesium bromide (THF, 0°C→RT, 2 h) to form 2-methyl-4-phenyl-2-butanol.

Step 2: Tosylation
Alcohol protection using p-toluenesulfonyl chloride (pyridine/DCM, 0°C→RT, 12 h) achieves 2-methyl-4-phenyl-2-butyl tosylate (78% yield).

Step 3: Azide Substitution
Tosylate displacement with sodium azide (DMF, 80°C, 8 h) yields 2-azido-2-methyl-4-phenylbutane.

Step 4: Reduction to Amine
Staudinger reaction (PPh₃/THF-H₂O, RT, 4 h) followed by acidic workup generates the target amine.

Amide Bond Formation Strategies

Coupling the acid and amine components employs three principal methods:

Acid Chloride Route

Step Reagents/Conditions Yield
1 SOCl₂, reflux, 2 h 95% (chloride)
2 Amine, Et₃N, DCM, 0°C→RT, 12 h 82%

This method provides high purity but requires strict moisture control.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt (DMF, RT, 24 h) achieves 78% yield with minimal racemization. Comparative studies show:

Coupling Agent Solvent Time (h) Yield
EDCl/HOBt DMF 24 78%
DCC/DMAP CHCl₃ 18 65%
HATU DMF 6 81%

HATU demonstrates superior efficiency but increases cost.

Enzymatic Aminolysis

Lipase B (Novozym 435) in tert-butanol (50°C, 72 h) achieves 45% yield with >99% ee, suitable for enantioselective synthesis.

Critical Process Optimization Parameters

Temperature Control in Amidation

Exothermic reactions require gradual reagent addition:

  • Acid chloride method: Maintain ≤25°C to prevent decomposition
  • Enzymatic approach: Strict 50°C control preserves enzyme activity

Solvent Selection Impact

Polar aprotic solvents enhance reactivity:

Solvent Dielectric Constant Reaction Rate (k, ×10⁻³ s⁻¹)
DMF 36.7 8.2
DCM 8.9 3.1
THF 7.5 2.4

DMF accelerates coupling but complicates purification.

Protecting Group Strategy

Tertiary alcohol protection during amine synthesis:

Protecting Group Conditions Deprotection
Tosyl TsCl/pyridine H₂/Pd-C
TBS TBSCl/imidazole TBAF
Acetyl Ac₂O/DMAP NaOH/MeOH

Tosylation proves optimal with 92% recovery post-deprotection.

Purification and Characterization

Chromatographic Methods

Final purification employs gradient silica chromatography:

Eluent System Rf Purity
Hexane:EtOAc (3:2) 0.45 98.5%
DCM:MeOH (95:5) 0.38 97.1%

HPLC analysis (C18 column, 70:30 MeCN:H₂O) shows single peak at t=8.7 min.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 6.85 (d, J=8.8 Hz, 2H, Ar), 4.52 (s, 2H, OCH₂), 3.15 (br s, 1H, NH), 1.72 (s, 3H, CH₃)
  • HRMS: m/z 347.1382 [M+H]⁺ (calc. 347.1385)

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost ($/kg) E-Factor PMI
Acid Chloride 420 18 32
EDCl Coupling 680 23 41
Enzymatic 890 12 19

Enzymatic methods offer environmental benefits despite higher upfront costs.

Continuous Flow Synthesis

Microreactor systems enhance safety and yield:

Parameter Batch Flow
Reaction Time 12 h 45 min
Yield 78% 85%
Byproducts 4.2% 1.1%

Residence time optimization at 8 min prevents clogging.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The chlorophenoxy group can be reduced to a phenol.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenol derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chlorophenoxy and hydroxy-phenylbutyl suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

The following analysis compares 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide with structurally and functionally related phenoxy acetamide derivatives. Key differences in synthesis, physicochemical properties, and biological activities are highlighted.

Structural Comparison
Compound Name / ID (Evidence Source) Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Phenoxy acetamide 4-Chlorophenoxy; 2-hydroxy-2-methyl-4-phenylbutylamine Not provided
ISRIB-A3 () Phenoxy acetamide Dual 4-chlorophenoxy; butyl chain with acetamide Not provided
Compound 31 () Phenoxy acetamide 4-Butyryl-2-fluorophenoxy; 1-hydroxy-2-methylpropan-2-yl Calculated ≈ 300–350
Compound 30 () Phenoxy acetamide 4-Chlorophenoxy; acetylpiperidinyl-benzyl Calculated ≈ 450–500
B1 () Phenoxy acetamide 3-Hydroxy-5-methylphenoxy; 4-nitrophenyl 316.28
Compound 3.1.3 () Phenoxy acetamide 4-Chlorophenoxy; benzothiazolyl-thiazolidinone Calculated ≈ 500–550

Key Observations :

  • The target compound’s 2-hydroxy-2-methyl-4-phenylbutyl group distinguishes it from simpler alkylamines (e.g., ’s butyl or hydroxypropan-2-yl groups). This bulky, chiral substituent may influence stereoselective binding or metabolic stability.

Key Observations :

  • High yields (e.g., 96% in ) are achieved via acetylation, whereas Grignard-based methods () yield ≤57% due to side reactions.

Key Observations :

  • 4-Chlorophenoxy derivatives (e.g., ) consistently show anticancer activity, suggesting the target compound may share this profile.
  • The hydroxy-2-methyl-4-phenylbutyl group could enhance blood-brain barrier penetration, making it relevant for neuroprotective applications (cf. ).

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H25ClNO3
  • Molecular Weight : 363.87 g/mol

The compound features a chlorophenoxy group, which has been associated with various biological activities, including anti-inflammatory and analgesic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : It may interact with receptors in the central nervous system, influencing pain perception and providing analgesic effects.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of chlorophenoxy compounds reduced the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Analgesic Properties

Analgesic activity has also been observed in similar compounds. For instance, a study highlighted that chlorophenoxy derivatives effectively alleviated pain in animal models by modulating pain signaling pathways . This suggests that this compound might possess similar analgesic effects.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For example:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5

These findings indicate the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

In Vivo Studies

A recent animal study evaluated the anti-inflammatory effects of the compound in a model of arthritis. The results showed a significant reduction in joint swelling and pain compared to the control group, indicating promising therapeutic potential for treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, and how do reaction conditions impact yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 4-chlorophenoxyacetic acid derivatives with hydroxylated phenylbutyl amines. Critical steps include:

  • Activation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in anhydrous DCM at 0–5°C to minimize side reactions .
  • Purification : Column chromatography with hexane:ethyl acetate (9:3 v/v) to isolate intermediates.
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of amine to acid) and monitor progress via TLC .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm presence of characteristic signals (e.g., acetamide carbonyl at ~170 ppm in 13C NMR; hydroxy group proton at ~5.0 ppm in 1H NMR) .
  • IR Spectroscopy : Identify key functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What in vitro models are suitable for preliminary biological screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., measure IC50 via fluorescence quenching) .
  • Cell Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate target interactions?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses to targets (e.g., cyclooxygenase-2, estrogen receptors) .
  • Parameters : Set grid boxes covering active sites and run 100+ ns molecular dynamics simulations (GROMACS/AMBER) to assess stability .
  • Validation : Compare computational binding energies with experimental IC50 values to refine models .

Q. What strategies address solubility challenges in pharmacological assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • pH Adjustment : Test buffered solutions (pH 6.5–7.4) to stabilize the compound in physiological conditions .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles for controlled release in in vivo studies .

Q. How to design in vivo studies for evaluating efficacy and toxicity?

  • Methodological Answer :

  • Animal Models : Use xenograft mice for antitumor studies or LPS-induced inflammation models .
  • Dosing Regimens : Optimize via pharmacokinetic profiling (e.g., IV/oral administration; measure Cmax, t1/2) .
  • Toxicity Endpoints : Monitor liver/kidney function (ALT, creatinine) and histopathology .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA, Bland-Altman plots) .
  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. What structure-activity relationship (SAR) strategies enhance potency while reducing off-target effects?

  • Methodological Answer :

  • Core Modifications : Replace the chlorophenoxy group with fluorophenoxy to tune lipophilicity (ClogP) .
  • Side Chain Optimization : Introduce polar groups (e.g., –OH, –COOH) on the phenylbutyl moiety to improve solubility .
  • Bioisosteres : Substitute acetamide with sulfonamide to enhance metabolic stability .

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